molecular formula C20H22Cl3NOS B11994046 N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide

Cat. No.: B11994046
M. Wt: 430.8 g/mol
InChI Key: FHUPQXSQJORPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is a synthetic organic compound characterized by the presence of a benzylthio group, a trichloroethyl group, and a tert-butylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 1-(benzylthio)-2,2,2-trichloroethanamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trichloroethyl group may also interact with cellular components, leading to alterations in cellular processes. Further studies are needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzylthio)-2,2-dichloroethyl]-2-bromobenzamide
  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides

Uniqueness

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H22Cl3NOS

Molecular Weight

430.8 g/mol

IUPAC Name

N-(1-benzylsulfanyl-2,2,2-trichloroethyl)-4-tert-butylbenzamide

InChI

InChI=1S/C20H22Cl3NOS/c1-19(2,3)16-11-9-15(10-12-16)17(25)24-18(20(21,22)23)26-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3,(H,24,25)

InChI Key

FHUPQXSQJORPMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.